![molecular formula C10H13FS B14286263 [3-Fluoro-2-(methylsulfanyl)propyl]benzene CAS No. 122895-36-7](/img/structure/B14286263.png)
[3-Fluoro-2-(methylsulfanyl)propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. This compound is characterized by the presence of a benzene ring substituted with a fluoro group, a methylsulfanyl group, and a propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-2-(methylsulfanyl)propyl]benzene typically involves the introduction of the fluoro and methylsulfanyl groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a suitable benzene derivative is treated with a fluorinating agent and a methylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as copper salts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like purification through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-Fluoro-2-(methylsulfanyl)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-Chloro-2-(methylsulfanyl)propyl]benzene
- [3-Bromo-2-(methylsulfanyl)propyl]benzene
- [3-Iodo-2-(methylsulfanyl)propyl]benzene
Uniqueness
[3-Fluoro-2-(methylsulfanyl)propyl]benzene is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in various research applications.
Propriétés
| 122895-36-7 | |
Formule moléculaire |
C10H13FS |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
(3-fluoro-2-methylsulfanylpropyl)benzene |
InChI |
InChI=1S/C10H13FS/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
Clé InChI |
IOPZEMMBMNLRIS-UHFFFAOYSA-N |
SMILES canonique |
CSC(CC1=CC=CC=C1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


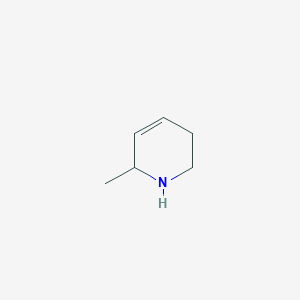
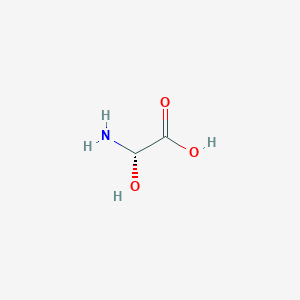
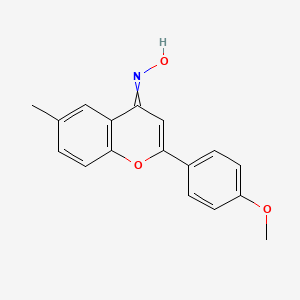

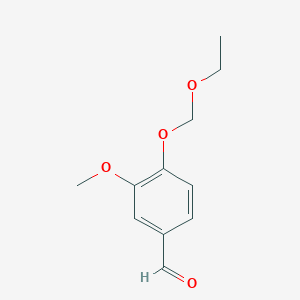

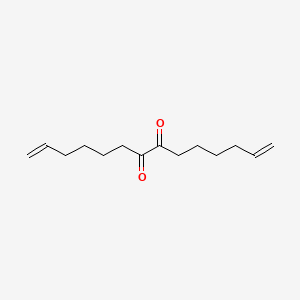
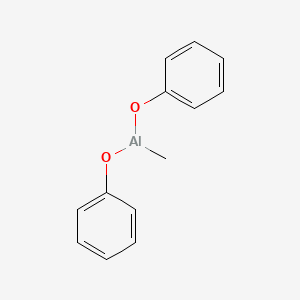
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/no-structure.png)
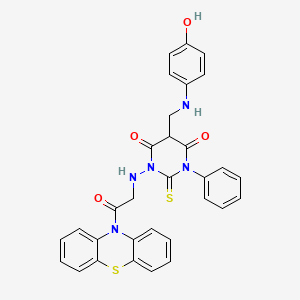

![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
